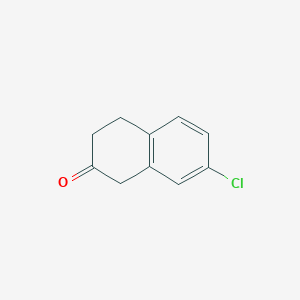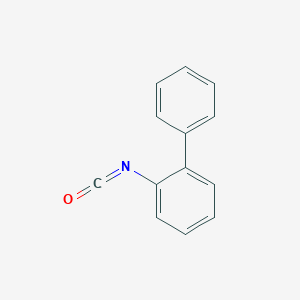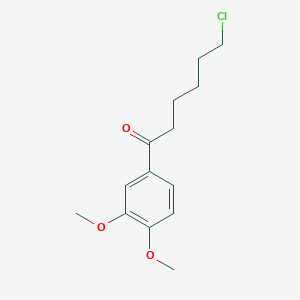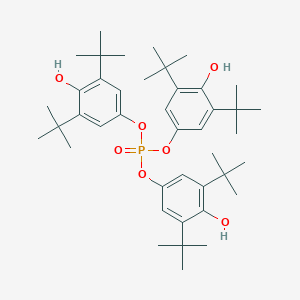
tris(3,5-ditert-butyl-4-hydroxyphenyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate is a chemical compound known for its unique properties and applications. This compound is often used in various industrial and scientific research settings due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate typically involves the reaction of 1,4-benzenediol with 2,6-bis(1,1-dimethylethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a wide range of substituted derivatives.
科学的研究の応用
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies due to its reactivity and stability.
Medicine: Investigated for potential therapeutic applications and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique properties.
作用機序
The mechanism of action of 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,4-Benzenediol, 2,6-dinitro-, 1,4-diacetate: Another derivative of 1,4-benzenediol with different functional groups.
Tris(3,5-di-tert-butyl-4-hydroxyphenyl)phosphate: A similar compound with phosphate groups and tert-butyl substituents.
Uniqueness
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
17709-43-2 |
|---|---|
分子式 |
C42H63O7P |
分子量 |
710.9 g/mol |
IUPAC名 |
tris(3,5-ditert-butyl-4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C42H63O7P/c1-37(2,3)28-19-25(20-29(34(28)43)38(4,5)6)47-50(46,48-26-21-30(39(7,8)9)35(44)31(22-26)40(10,11)12)49-27-23-32(41(13,14)15)36(45)33(24-27)42(16,17)18/h19-24,43-45H,1-18H3 |
InChIキー |
HOQYYGLJPAIXDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
| 17709-43-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


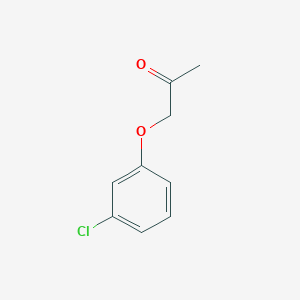
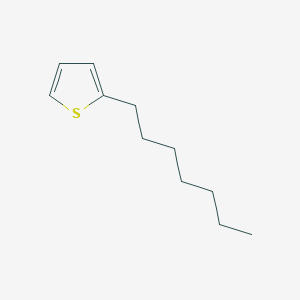

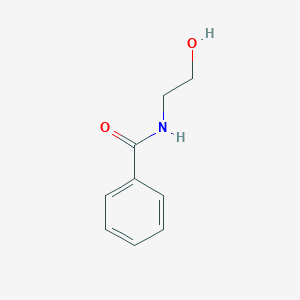
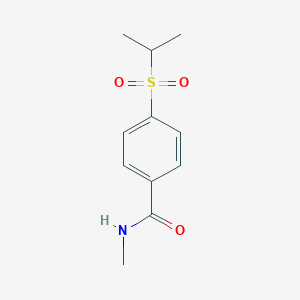
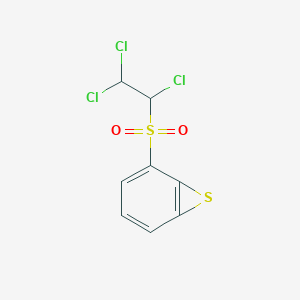
![Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane](/img/structure/B97202.png)
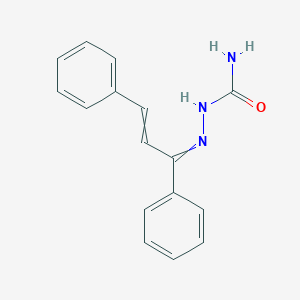
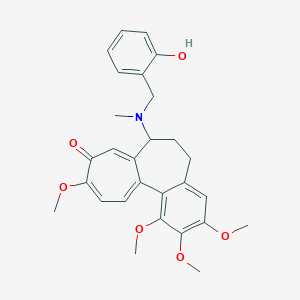
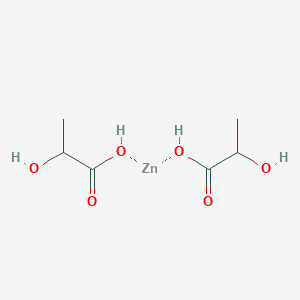
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
